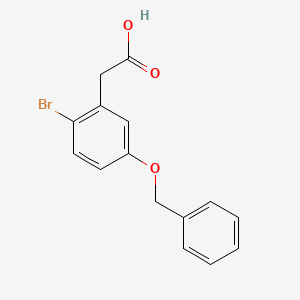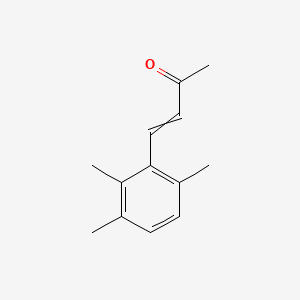
Neurodye RH-160, pure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neurodye RH-160, pure, is a chemical compound with the molecular formula C27H38N2O3S and a molecular weight of 470.674. It is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of Neurodye RH-160, pure, involves several steps. The primary synthetic route includes the reaction of 4-(dibutylamino)benzaldehyde with pyridine-1-ium-1-yl]butane-1-sulfonate under specific conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Neurodye RH-160, pure, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Neurodye RH-160, pure, has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent dye in various chemical analyses and experiments.
Biology: It is employed in cellular imaging and tracking studies due to its fluorescent properties.
Medicine: It is used in diagnostic imaging and as a marker in various medical tests.
Industry: It is used in the manufacturing of specialized dyes and pigments
Wirkmechanismus
The mechanism of action of Neurodye RH-160, pure, involves its interaction with specific molecular targets. It primarily acts by binding to certain proteins or cellular structures, leading to fluorescence. This fluorescence is used to track and visualize biological processes. The pathways involved include the excitation of electrons in the dye molecule, leading to the emission of light at specific wavelengths .
Vergleich Mit ähnlichen Verbindungen
Neurodye RH-160, pure, can be compared with other similar compounds such as:
Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.
Fluorescein: A widely used dye in biological studies with different excitation and emission wavelengths.
Cy3: A cyanine dye with applications in molecular biology and imaging
This compound, stands out due to its unique combination of properties, including its specific excitation and emission wavelengths, making it suitable for specialized applications in various scientific fields.
Eigenschaften
Molekularformel |
C27H38N2O3S |
|---|---|
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
4-[4-[4-[4-(dibutylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C27H38N2O3S/c1-3-5-20-29(21-6-4-2)27-15-13-25(14-16-27)11-7-8-12-26-17-22-28(23-18-26)19-9-10-24-33(30,31)32/h7-8,11-18,22-23H,3-6,9-10,19-21,24H2,1-2H3 |
InChI-Schlüssel |
AGTMTHJNRMNTDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)








